molecular formula C14H18ClNO2 B7919603 Benzyl 3-(chloromethyl)piperidine-1-carboxylate

Benzyl 3-(chloromethyl)piperidine-1-carboxylate

Cat. No.: B7919603
M. Wt: 267.75 g/mol
InChI Key: ABGTXDVLMZYJHR-UHFFFAOYSA-N
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Description

Benzyl 3-(chloromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H18ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(chloromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate. One common method includes the following steps:

    Formation of the Piperidine Derivative: Starting with piperidine, the compound is reacted with formaldehyde and hydrochloric acid to form 3-(chloromethyl)piperidine.

    Benzylation: The 3-(chloromethyl)piperidine is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azido derivatives or thiocyanate derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

    Reduction Products: Reduction typically yields alcohols or amines.

Scientific Research Applications

Benzyl 3-(chloromethyl)piperidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl 3-(chloromethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

  • Benzyl 4-(chloromethyl)piperidine-1-carboxylate
  • Benzyl 3-(bromomethyl)piperidine-1-carboxylate
  • Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

Comparison:

  • Structural Differences: The position and nature of the substituents (e.g., chlorine vs. bromine) can significantly affect the reactivity and properties of the compounds.
  • Reactivity: Benzyl 3-(chloromethyl)piperidine-1-carboxylate is unique due to the presence of the chloromethyl group, which makes it highly reactive in nucleophilic substitution reactions.
  • Applications: While similar compounds may have overlapping applications, the specific reactivity and properties of this compound make it particularly valuable in certain synthetic and medicinal contexts.

Properties

IUPAC Name

benzyl 3-(chloromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGTXDVLMZYJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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